4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. It also includes detailed, generalized experimental protocols relevant to the characterization and synthesis of this and similar compounds.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1401222-64-7 | [1] |
| Molecular Formula | C₁₆H₂₄BNO₅S | [2] |
| Molecular Weight | 353.24 g/mol | [2] |
| Melting Point | 160 - 170 °C | [1] |
| Boiling Point | Data not available | |
| Appearance | White to off-white solid (typical for similar compounds) | |
| Solubility | Data not available. Generally, pinacol esters of phenylboronic acids exhibit better solubility in organic solvents than the parent boronic acids.[3] | |
| Storage Conditions | Short term: -4°C; Long term: -20°C | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of physical properties and a general synthesis method for related compounds are provided below. These are representative methodologies and may require optimization for the specific compound of interest.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.
Principle: A small, powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Solubility
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A qualitative assessment of solubility in various solvents can provide insights into the compound's polarity and functional groups.
Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent to determine if a homogeneous solution is formed.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of the solid compound into a test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.
General Synthesis of Arylboronic Acid Pinacol Esters
Arylboronic acid pinacol esters are commonly synthesized through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme:
Ar-X + (pin)B-B(pin) --[Pd catalyst, base]--> Ar-B(pin) + X-B(pin)
Where:
-
Ar-X = Aryl halide or triflate (e.g., 4-bromophenylsulfonylmorpholine)
-
(pin)B-B(pin) = Bis(pinacolato)diboron
-
Pd catalyst = e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
-
Base = e.g., KOAc, K₃PO₄
-
Solvent = e.g., Dioxane, Toluene, DMF
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., 2-5 mol%), and a suitable base (e.g., 3.0 eq).
-
Solvent Addition: Anhydrous solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure arylboronic acid pinacol ester.
Visualizations
The following diagrams illustrate a general experimental workflow for the synthesis of arylboronic acid pinacol esters and a conceptual signaling pathway where such compounds might be utilized based on existing research on related molecules.
Caption: General workflow for the synthesis of arylboronic acid pinacol esters.
Caption: Conceptual pathway of proteasome inhibition by a boronic acid compound.
